N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
This compound is classified as a heterocyclic amine and more specifically as a pyrazole derivative. Pyrazoles are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
For industrial production, continuous flow reactors may be employed to enhance control over reaction parameters, leading to improved efficiency and reduced environmental impact .
The structure of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.80 g/mol |
| IUPAC Name | N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine |
| InChI | InChI=1S/C13H21N5 |
| InChI Key | XYVQZJRKRAJJPD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1NCC2=CN(N=C2C)C)C(C)C |
The structural data reveal that the compound contains multiple functional groups that contribute to its reactivity and potential biological activity .
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as antimicrobial or anticancer activities. Detailed pathways depend on the specific biological context .
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
| LogP | Not specified |
These properties are crucial for understanding the handling and application of the compound in various research settings .
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific applications:
This compound's versatility makes it an important subject of study in various fields of research, particularly in drug development and synthetic chemistry.
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3